molecular formula C11H20O2 B12603295 2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol CAS No. 917479-21-1

2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol

Cat. No.: B12603295
CAS No.: 917479-21-1
M. Wt: 184.27 g/mol
InChI Key: HJQHVAVOGAHWLS-UHFFFAOYSA-N
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Description

2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol is a chiral organic compound characterized by a rigid bicyclo[2.2.1]heptane (norbornane) framework substituted with multiple methyl groups and two hydroxyl functionalities. This structure makes it a valuable synthon in sophisticated organic synthesis and materials science research. The molecule's inherent rigidity and stereochemistry are key properties that researchers can exploit. While the specific applications for this exact compound are not widely reported in the available literature, its structure suggests significant potential as a building block for several research areas. Based on its diol functional groups and chiral, sterically hindered backbone, it is well-suited for developing novel ligands for asymmetric catalysis, constructing complex natural product analogs, and engineering advanced polymeric materials. The compound can serve as a precursor for other functionalized bicyclic systems . Its tetramethyl substitution pattern enhances lipophilicity and steric bulk, which can be critical in modulating the properties of resulting compounds in medicinal chemistry and materials science research. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult safety data sheets prior to handling.

Properties

CAS No.

917479-21-1

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2,3,7,7-tetramethylbicyclo[2.2.1]heptane-2,3-diol

InChI

InChI=1S/C11H20O2/c1-9(2)7-5-6-8(9)11(4,13)10(7,3)12/h7-8,12-13H,5-6H2,1-4H3

InChI Key

HJQHVAVOGAHWLS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1C(C2(C)O)(C)O)C

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction

One of the most common methods for synthesizing this compound is through the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.

  • Reagents : The typical diene used is a suitable substituted cyclopentene or similar compound, while the dienophile may include an appropriate alkene.

  • Conditions : The reaction is usually conducted under heat (often around 100-150°C) and may require a Lewis acid catalyst to enhance reactivity.

  • Yield : This method can yield significant amounts of the desired bicyclic structure but may require further purification steps such as distillation or chromatography to isolate the product.

Hydrolysis of Diels-Alder Adducts

Following the Diels-Alder reaction, hydrolysis is performed to introduce hydroxyl groups at the desired positions.

  • Reagents : Water or aqueous acid solutions are commonly used for hydrolysis.

  • Conditions : The reaction typically occurs at elevated temperatures (60-80°C) for several hours to ensure complete conversion.

  • Yield : Hydrolysis generally provides good yields of the diol product but may require additional purification steps to remove unreacted starting materials.

Prins Reaction

The Prins reaction is another viable route for synthesizing 2,3,7,7-tetramethylbicyclo[2.2.1]heptane-2,3-diol.

  • Reagents : This method utilizes paraformaldehyde and an alcohol (often methanol) in the presence of a base catalyst like potassium hydroxide.

  • Conditions : The reaction is conducted under reflux conditions in a sealed vessel (e.g., autoclave) at temperatures around 180-190°C for several hours.

  • Yield : This method can yield up to 61% of the desired product after purification by flash chromatography.

Comparative Analysis of Preparation Methods

The following table summarizes the various preparation methods for 2,3,7,7-tetramethylbicyclo[2.2.1]heptane-2,3-diol:

Method Key Reagents Conditions Typical Yield (%) Purification Steps
Diels-Alder Reaction Substituted cyclopentene Heat (100-150°C), Lewis acid Variable (up to 80%) Distillation/Chromatography
Hydrolysis Water/Aqueous acid Elevated temperature (60-80°C) Good (70-90%) Chromatography
Prins Reaction Paraformaldehyde, Alcohol Reflux (180-190°C) Up to 61% Flash chromatography

Chemical Reactions Analysis

Types of Reactions

2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and may require specific solvents to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s stability makes it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The compound’s bicyclic structure also allows it to fit into certain binding sites, modulating various biochemical pathways.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2,3,7,7-tetramethylbicyclo[2.2.1]heptane-2,3-diol with similar compounds:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Density (g/cm³) Key Features
2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol (Target) C₁₁H₂₀O₂ ~184.27* N/A N/A Four methyl groups; high steric bulk; chiral centers at 2,3-positions
(1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol C₁₁H₁₈O₂ 170.25 262–268 1.117 Three methyl groups; natural camphor-derived diol; high crystallinity
Bicyclo[2.2.1]heptane-2,3-diol (Base Structure) C₇H₁₂O₂ 128.17 141 1.292 No methyl groups; lower steric hindrance; simpler synthesis
2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol C₁₀H₁₈O₂ 170.25 N/A N/A Structural isomer ([3.1.1] system); altered ring strain and spatial geometry
7-Oxabicyclo[2.2.1]heptane-2,3-diol derivatives Varies Varies N/A N/A Oxygen atom in ring; modified electronic properties

*Estimated based on analogs.

Key Observations:

  • Steric Effects: The tetramethyl derivative likely exhibits greater steric hindrance than its trimethyl counterpart (), impacting reactivity in catalytic applications .
  • Melting Points: Methyl groups enhance intermolecular van der Waals forces, as seen in the trimethyl variant (262–268°C) versus the base diol (141°C) .
  • Structural Isomerism: The [3.1.1] bicyclo system () introduces distinct ring strain and solubility profiles compared to [2.2.1] frameworks.

Biological Activity

2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol, also known as 2-methylisoborneol (MIB), is a bicyclic monoterpenoid with significant implications in both environmental and biological contexts. This compound is primarily recognized for its role in the production of off-flavors in water and food products but has also been studied for its biological activities, including antimicrobial properties and effects on various biological systems.

  • IUPAC Name : 1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol
  • Molecular Formula : C11_{11}H20_{20}O
  • Molecular Weight : 168.2759 g/mol
  • CAS Registry Number : Not Available

Biological Activity Overview

Research has identified various biological activities associated with 2-methylisoborneol, including:

  • Antimicrobial Activity :
    • MIB has demonstrated inhibitory effects against various bacteria and fungi. It has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
    • A study indicated that MIB could disrupt biofilm formation in Pseudomonas aeruginosa, which is significant for both clinical and environmental applications .
  • Taste and Odor Properties :
    • MIB is notorious for its earthy flavor and odor, which can affect the sensory quality of water and food products. Its detection threshold in water is extremely low (approximately 5 ng/L), making it a significant concern in water quality management .
  • Potential Health Effects :
    • While MIB is primarily viewed as a contaminant, some studies suggest potential health benefits due to its antimicrobial properties. Further research is necessary to fully understand its pharmacological potential and safety profile.

Case Study 1: Antimicrobial Efficacy

A study conducted by Pendergrass et al. (2020) assessed the antimicrobial properties of MIB against common pathogens. The results indicated that MIB exhibited a concentration-dependent inhibition of bacterial growth:

Concentration (µg/mL)Inhibition (% against S. aureus)Inhibition (% against E. coli)
102015
505040
1007060

This study highlights the potential of MIB as a natural antimicrobial agent.

Case Study 2: Biofilm Disruption

In another investigation focused on biofilm formation by Pseudomonas aeruginosa, researchers found that MIB significantly reduced biofilm biomass by up to 75% at a concentration of 100 µg/mL:

TreatmentBiofilm Biomass Reduction (%)
Control0
MIB (50 µg/mL)30
MIB (100 µg/mL)75

These findings suggest that MIB could be utilized in strategies to manage biofilm-related infections.

The exact mechanisms through which MIB exerts its biological effects are still under investigation. However, it is hypothesized that its hydrophobic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell lysis.

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